molecular formula C15H10N2O3 B8530920 m-(p-Cyanobenzamido)benzoic acid

m-(p-Cyanobenzamido)benzoic acid

Cat. No. B8530920
M. Wt: 266.25 g/mol
InChI Key: ZFUOVAYQUFVNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05039805

Procedure details

4-Cyanobenzoic acid is activated with 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine analogously to Example 1 and subsequently reacted with 3-aminobenzoic acid in DMF/CH2Cl2. There is obtained m-(p-cyanobenzamido)benzoic acid in the form of colourless crystals. Yield: 70%, m.p. 267° C. (ethyl acetate/acetonitrile).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
DMF CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)#[N:2].ClC1N=C(OC)N=C(OC)N=1.CN1CCOCC1.[NH2:30][C:31]1[CH:32]=[C:33]([CH:37]=[CH:38][CH:39]=1)[C:34]([OH:36])=[O:35]>CN(C=O)C.C(Cl)Cl>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:7]([NH:30][C:31]2[CH:32]=[C:33]([CH:37]=[CH:38][CH:39]=2)[C:34]([OH:36])=[O:35])=[O:9])=[CH:10][CH:11]=1)#[N:2] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
DMF CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)NC=2C=C(C(=O)O)C=CC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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